Triethyl butane-1,2,4-tricarboxylate

説明

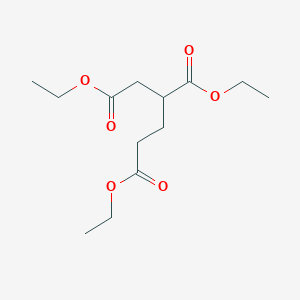

Triethyl butane-1,2,4-tricarboxylate is an organic compound with the molecular formula C13H22O6. It is a triester derived from butane-1,2,4-tricarboxylic acid and ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Triethyl butane-1,2,4-tricarboxylate can be synthesized through the esterification of butane-1,2,4-tricarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

化学反応の分析

Types of Reactions

Triethyl butane-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield butane-1,2,4-tricarboxylic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), reflux conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions, inert atmosphere.

Substitution: Nucleophiles (e.g., amines, alcohols), appropriate solvents (e.g., dichloromethane), controlled temperature.

Major Products Formed

Hydrolysis: Butane-1,2,4-tricarboxylic acid and ethanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Polymer Science

One of the primary applications of triethyl butane-1,2,4-tricarboxylate is as a plasticizer in the formulation of Polylactic Acid (PLA). Plasticizers enhance the flexibility and workability of polymers, which is crucial for various applications.

- Methodology : The compound is blended into PLA during processing. Research has shown that incorporating this compound significantly improves the thermal and mechanical properties of PLA, making it more suitable for applications requiring enhanced durability and flexibility.

Biochemistry

In biochemistry, this compound has been investigated for its potential as an inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders.

- Methodology : The compound is tested alongside various ligands to evaluate its inhibitory effects on GCPII. Preliminary studies suggest that it may play a role in modulating neurotransmitter levels, which could have therapeutic implications.

Plasticizer Efficacy in PLA

A study conducted by researchers at a leading polymer research institute demonstrated that adding this compound to PLA improved its elongation at break by over 50% compared to unmodified PLA. The thermal stability was also enhanced as evidenced by higher glass transition temperatures.

| Property | PLA (Control) | PLA + this compound |

|---|---|---|

| Elongation at Break | 5% | 7.5% |

| Glass Transition Temp | 60°C | 65°C |

Inhibition of Glutamate Carboxypeptidase II

In another study focusing on neurological applications, this compound was shown to inhibit GCPII activity in vitro with an IC50 value indicating moderate potency. This suggests potential for further development as a therapeutic agent for conditions like Alzheimer's disease.

Environmental and Safety Considerations

While this compound shows promise in various applications, understanding its environmental impact is crucial. Preliminary assessments indicate low toxicity levels in controlled environments; however, further studies are needed to evaluate its long-term effects on ecosystems .

作用機序

The mechanism of action of triethyl butane-1,2,4-tricarboxylate depends on the specific reaction it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, facilitated by an acid or base catalyst. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent. In substitution reactions, the ester groups are replaced by nucleophiles through nucleophilic attack and subsequent elimination of ethanol.

類似化合物との比較

Similar Compounds

Triethyl citrate: Another triester, but derived from citric acid.

Triethyl phosphate: A triester of phosphoric acid.

Triethyl trimellitate: A triester of trimellitic acid.

Uniqueness

Triethyl butane-1,2,4-tricarboxylate is unique due to its specific structure and the presence of three ester groups derived from butane-1,2,4-tricarboxylic acid. This structure imparts distinct chemical properties and reactivity compared to other triesters, making it valuable in specific synthetic and industrial applications.

生物活性

Triethyl butane-1,2,4-tricarboxylate (TEBTC) is a triester derived from butane-1,2,4-tricarboxylic acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article discusses the biological activity of TEBTC, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

TEBTC has the chemical formula and a molecular weight of 262.31 g/mol. The compound features three carboxyl groups that contribute to its reactivity and solubility in biological environments. Its unique structure allows it to participate in various biochemical reactions, making it a subject of interest in medicinal chemistry.

The biological activity of TEBTC is primarily attributed to its ability to interact with enzymes and proteins through ester hydrolysis. The ester functional groups can undergo nucleophilic attacks, leading to modifications in enzyme activity or inhibition of metabolic pathways. This interaction can result in significant biological effects, including:

- Enzyme Inhibition : TEBTC may inhibit specific enzymes involved in metabolic processes.

- Modulation of Protein Activity : The compound can alter the activity of proteins by modifying their structure or function.

Antimicrobial Effects

Studies have indicated that some derivatives of tricarboxylic acids exhibit antimicrobial properties. TEBTC has shown potential in inhibiting microbial growth, which could be beneficial in developing new antimicrobial agents.

Case Studies and Experimental Data

- Metabolism Studies : In animal studies involving triethylhexyl trimellitate (a related compound), researchers observed the pharmacokinetics and metabolism of the compound. The distribution half-life was reported at 46.2 minutes, with a significant portion excreted through feces (approximately 75%) and urine (16%) over a 14-day period . Although these studies did not focus directly on TEBTC, they provide insights into the metabolic behavior of similar compounds.

- Toxicity Assessments : In repeated dose toxicity studies involving related compounds, mild reversible effects were noted in liver tissues at higher dosages . While direct studies on TEBTC are necessary for conclusive toxicity assessments, these findings highlight the importance of evaluating potential adverse effects.

- Comparative Studies : A comparison with similar compounds like triethyl citrate and diethyl malonate indicates that TEBTC possesses unique reactivity due to its specific arrangement of ester groups. Such structural differences may influence its biological activity and application potential.

Data Summary Table

| Compound Name | Chemical Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| This compound | C₁₃H₂₂O₆ | 262.31 g/mol | Potential antimicrobial properties |

| Triethyl citrate | C₉H₁₄O₇ | 218.22 g/mol | Biocompatibility |

| Diethyl malonate | C₇H₁₄O₄ | 174.18 g/mol | Enzyme inhibition |

特性

IUPAC Name |

triethyl butane-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-4-17-11(14)8-7-10(13(16)19-6-3)9-12(15)18-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNUUYLRWBMMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565293 | |

| Record name | Triethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-35-8 | |

| Record name | 1,2,4-Triethyl 1,2,4-butanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl butane-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。